molecular formula C58H68N10O9 B14219272 L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine CAS No. 824950-86-9

L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine

Cat. No.: B14219272
CAS No.: 824950-86-9
M. Wt: 1049.2 g/mol
InChI Key: KBRQXKVOLOCKIO-KCJVHCDWSA-N
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Description

L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide includes tryptophan, proline, tyrosine, valine, and leucine, which contribute to its unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired scale, purity, and cost-effectiveness. Automation of SPPS allows for efficient and reproducible synthesis of peptides on a large scale.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, can be used to modify specific residues.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
  • L-Tryptophyl-L-glutamic acid
  • L-Histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide

Uniqueness

L-Tryptophyl-L-prolyl-L-tryptophyl-L-tyrosyl-L-valyl-L-tryptophyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple tryptophan residues may enhance its ability to interact with hydrophobic regions of proteins or membranes, potentially leading to unique biological activities.

Properties

CAS No.

824950-86-9

Molecular Formula

C58H68N10O9

Molecular Weight

1049.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C58H68N10O9/c1-32(2)24-49(58(76)77)66-53(71)48(28-37-31-62-45-17-10-7-14-41(37)45)65-56(74)51(33(3)4)67-54(72)46(25-34-19-21-38(69)22-20-34)63-52(70)47(27-36-30-61-44-16-9-6-13-40(36)44)64-55(73)50-18-11-23-68(50)57(75)42(59)26-35-29-60-43-15-8-5-12-39(35)43/h5-10,12-17,19-22,29-33,42,46-51,60-62,69H,11,18,23-28,59H2,1-4H3,(H,63,70)(H,64,73)(H,65,74)(H,66,71)(H,67,72)(H,76,77)/t42-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

KBRQXKVOLOCKIO-KCJVHCDWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)N

Origin of Product

United States

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